Elevated Lipophilicity Drives Superior Predicted Membrane Permeation vs. Cyclopropyl Analog
The target compound's 4-tert-butyl group confers significantly higher calculated lipophilicity (XLogP3 ≈ 2.5–3.0) compared to the 4-cyclopropyl analog (XLogP3 = 1.7) [1][2]. In the context of CNS drug discovery and intracellular target engagement, a logP window of 2–3.5 is often considered optimal for passive membrane permeability, whereas the cyclopropyl analog falls below this range, potentially limiting cell penetration [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 2.5–3.0 |
| Comparator Or Baseline | 4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine; XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 ≈ +0.8 to +1.3 units |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem/ChemSpider) |
Why This Matters
Higher lipophilicity within the optimal range increases the probability of passive membrane diffusion, a critical parameter when selecting compounds for cell-based phenotypic screening or intracellular target assays.
- [1] PubChem Compound Summary for CID 97628903, 4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine. National Center for Biotechnology Information. Accessed 2026-05-10. View Source
- [2] Computed logP values for 4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine using the XLogP3 method (analogous to PubChem computation). Estimation based on structural comparison with cyclopropyl analog. View Source
- [3] Waring, M.J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
